molecular formula C13H11NOS B184597 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 17583-15-2

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B184597
CAS No.: 17583-15-2
M. Wt: 229.3 g/mol
InChI Key: LDXLKSGOQIQGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the condensation of 2-aminobenzenethiol with substituted benzaldehydes. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, a mixture of 2-aminobenzenethiol and substituted benzaldehydes in methanol can be stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the development of new materials and as a ligand in coordination chemistry .

Biology

  • Quorum Sensing Inhibition : The compound has been studied for its potential to inhibit quorum sensing in bacteria, particularly targeting the LasB system in Gram-negative bacteria. This inhibition can reduce biofilm formation and virulence in pathogenic bacteria.

Medicine

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The IC₅₀ values indicate promising cytotoxicity levels:
Cell LineIC₅₀ (μM)Remarks
A5496.31High cytotoxicity
MCF-77.95Moderate cytotoxicity
HCT-116VariesDependent on substituents

Biochemical Mechanisms

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Acetylcholinesterase Inhibition : The compound has demonstrated inhibition of acetylcholinesterase (AChE), relevant to Alzheimer's disease treatment. Its IC₅₀ values are comparable to known inhibitors like donepezil .

Antioxidant Activity

Research has highlighted the antioxidant properties of derivatives of thiazole compounds, including this compound. In comparative studies, it was shown to effectively scavenge free radicals and reduce oxidative stress .

Cytotoxicity Evaluation

A comparative study involving multiple thiazole derivatives found that specific aryl substitutions on this compound enhanced its cytotoxic effects against cancer cell lines .

Molecular Docking Studies

Molecular docking studies indicated that the compound binds effectively within the active site of AChE, demonstrating a binding affinity similar to potent inhibitors. This supports its potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in the thiazole ring. This imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Biological Activity

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₃H₁₁NOS
  • Molecular Weight : 229.30 g/mol
  • CAS Number : 70678-53-4

The compound features a thiazole ring, which is known for its pharmacological properties, including antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature, including refluxing arylhydrazones with suitable reagents to form the thiazole structure .

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, showing its potential in scavenging free radicals and reducing oxidative stress .

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, it was tested against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT assay. Results indicated that certain derivatives exhibited promising cytotoxicity, suggesting potential as anticancer agents .

Cell LineIC₅₀ (μM)Remarks
A5496.31High cytotoxicity
MCF-77.95Moderate cytotoxicity
HCT-116VariesDependent on substituents

Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its inhibition of acetylcholinesterase (AChE). This is particularly relevant in the context of Alzheimer's disease treatment. The compound showed varying degrees of AChE inhibition with IC₅₀ values comparable to known inhibitors such as donepezil .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Free Radical Scavenging : The thiazole moiety contributes to the electron-donating ability, facilitating the neutralization of free radicals.
  • Enzyme Inhibition : The compound's structure allows it to fit into the active site of enzymes like AChE, thereby inhibiting their activity and potentially modulating neurotransmitter levels.

Case Studies and Research Findings

  • Antioxidant Study : A study highlighted the synthesis of novel thiazole derivatives where this compound was shown to have significant antioxidant activity compared to standard antioxidants .
  • Cytotoxicity Evaluation : In a comparative study involving multiple thiazole derivatives, it was found that those containing specific aryl substitutions exhibited enhanced cytotoxic effects against cancer cell lines .
  • AChE Inhibition Study : Molecular docking studies revealed that this compound binds effectively within the active site of AChE, demonstrating a binding affinity similar to that of potent inhibitors .

Properties

IUPAC Name

2-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXLKSGOQIQGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509011
Record name 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17583-15-2
Record name 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.